2'-Hydroxy-6'-methoxychalcone
CAS No.: 42079-68-5
Cat. No.: VC21337163
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 42079-68-5 |
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Molecular Formula | C16H14O3 |
Molecular Weight | 254.28 g/mol |
IUPAC Name | 1-(2-hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one |
Standard InChI | InChI=1S/C16H14O3/c1-19-15-9-5-8-13(17)16(15)14(18)11-10-12-6-3-2-4-7-12/h2-11,17H,1H3 |
Standard InChI Key | ZGXVPIGRFJUIEA-UHFFFAOYSA-N |
Isomeric SMILES | COC1=CC=CC(=C1C(=O)/C=C/C2=CC=CC=C2)O |
SMILES | COC1=CC=CC(=C1C(=O)C=CC2=CC=CC=C2)O |
Canonical SMILES | COC1=CC=CC(=C1C(=O)C=CC2=CC=CC=C2)O |
Chemical Structure and Properties
2'-Hydroxy-6'-methoxychalcone (CAS: 42079-68-5) is an open-chain flavonoid with the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol . Its structure consists of two aromatic rings (A and B rings) linked by a three-carbon α,β-unsaturated carbonyl system . The compound features a hydroxyl group (-OH) at the 2' position and a methoxy group (-OCH₃) at the 6' position on the A-ring .
Structural Characteristics
The compound's IUPAC name is (E)-1-(2-hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one . Its specific structural arrangement contributes significantly to its biological activities:
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The α,β-unsaturated carbonyl system (C=C-C=O) serves as a Michael acceptor, which is crucial for many of its biological functions
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The hydroxyl group at the 2' position enables hydrogen bonding and enhances antioxidant properties
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The methoxy group at the 6' position influences the compound's lipophilicity and receptor interactions
Physical and Chemical Properties
2'-Hydroxy-6'-methoxychalcone possesses the following properties:
Property | Value |
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Molecular Formula | C16H14O3 |
Molecular Weight | 254.28 g/mol |
Physical Appearance | Yellow crystalline powder |
InChI | InChI=1S/C16H14O3/c1-19-15-9-5-8-13(17)16(15)14(18)11-10-12-6-3-2-4-7-12/h2-11,17H,1H3/b11-10+ |
InChIKey | ZGXVPIGRFJUIEA-ZHACJKMWSA-N |
SMILES | COC1=CC=CC(=C1C(=O)/C=C/C2=CC=CC=C2)O |
Synthesis Methods
Laboratory Synthesis
The synthesis of 2'-Hydroxy-6'-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction proceeds between 2-hydroxy-6-methoxyacetophenone and benzaldehyde in the presence of a base catalyst:
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Reagents: 2'-Hydroxy-6'-methoxyacetophenone (CAS: 703-23-1) and benzaldehyde
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Catalysts: Typically sodium hydroxide (NaOH) or potassium hydroxide (KOH)
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Solvent: The reaction is usually conducted in ethanol or methanol
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Conditions: Room temperature or slightly elevated temperatures (30-60°C)
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Mechanism: Base-catalyzed aldol condensation followed by dehydration
The 2'-Hydroxy-6'-methoxyacetophenone starting material is itself often synthesized by selective methylation of 2,6-dihydroxyacetophenone using methyl iodide and potassium carbonate in acetone, with reported yields of approximately 56% .
Industrial Production Methods
Industrial production of 2'-Hydroxy-6'-methoxychalcone follows similar synthetic routes as laboratory methods but employs:
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Continuous flow reactors to ensure consistent product quality
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Optimized reaction conditions to minimize by-products
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Scaled-up procedures to maximize production efficiency
Biological Activities
Anti-inflammatory Properties
2'-Hydroxy-6'-methoxychalcone exhibits significant anti-inflammatory activity through multiple mechanisms. Research has demonstrated its ability to inhibit various inflammatory mediators:
Inhibition of Inflammatory Mediators
The compound shows potent inhibitory effects on pro-inflammatory molecules, as evidenced by various studies:
Signaling Pathway Modulation
The anti-inflammatory mechanisms of 2'-Hydroxy-6'-methoxychalcone involve modulation of key signaling pathways:
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NF-κB Pathway: The compound inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of numerous pro-inflammatory genes .
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MAPK Pathway: It suppresses the mitogen-activated protein kinase (MAPK) cascade, which plays a crucial role in inflammatory responses .
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AP-1 Activation: Research has shown that 2'-hydroxychalcone derivatives, including this compound, inhibit the activation of activator protein-1 (AP-1), further contributing to their anti-inflammatory effects .
A study comparing different chalcone derivatives found that 2'-Hydroxy-6'-methoxychalcone (Ch29) exhibited pronounced anti-inflammatory effects when simultaneously added with lipopolysaccharide (LPS) in RAW 264.7 macrophage cells .
Antioxidant Properties
Chalcones, including 2'-Hydroxy-6'-methoxychalcone, have shown promising antioxidant activities. They reduce oxidative stress markers by scavenging reactive oxygen species (ROS). The antioxidant mechanism involves:
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Free Radical Scavenging: The compound can donate hydrogen atoms or electrons to neutralize reactive oxygen species
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Metal Chelation: It may chelate transition metals that catalyze oxidative processes
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Enzyme Modulation: The compound can influence the activity of antioxidant enzymes such as superoxide dismutase and catalase
Structure-Activity Relationships
Key Structural Features for Biological Activity
Research on 2'-hydroxychalcones and related derivatives has revealed important structure-activity relationships:
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Hydroxyl Group at 2': The 2'-hydroxyl group is essential for the anti-inflammatory activity of chalcones, as it enables hydrogen bonding with target proteins .
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Methoxy Group Position: Studies comparing different methoxy-substituted chalcones revealed that positioning of the methoxy group significantly affects biological activity. A methoxy group at the 6' position (as in 2'-Hydroxy-6'-methoxychalcone) or 4' position enhances anti-inflammatory activity .
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Double Bond Importance: The C2-C3 double bond in the three-carbon bridge is crucial for biological activity. Research indicates that reduction of this bond abolishes various activities of chalcone derivatives .
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B-ring Substitutions: Modifications to the B-ring can significantly alter biological activities. Addition of substituents like chloro, methyl, methoxy, or N-dimethyl groups at position 4 of the B ring has been shown to decrease the inhibitory potency of 2'-hydroxy-4'-methoxychalcone .
Comparison with Similar Compounds
A comparative analysis of 2'-Hydroxy-6'-methoxychalcone with related compounds provides insights into structure-activity relationships:
In a recent study, 2'-Hydroxy-2,6'-dimethoxychalcone (2,6'-DMC) demonstrated superior inhibition of nitric oxide production, pro-inflammatory cytokines, and the expression of inducible nitric oxide synthase and cyclooxygenase-2 compared to related derivatives like 2'-hydroxy-2,4-dimethoxychalcone (2,4-DMC) and 2'-hydroxy-2,5'-dimethoxychalcone (2,5'-DMC) .
Mechanism of Action
Molecular Targets
2'-Hydroxy-6'-methoxychalcone interacts with various molecular targets to exert its biological effects:
Anti-inflammatory Targets
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COX-2 Suppression: The compound inhibits the expression of cyclooxygenase-2, a key enzyme in prostaglandin biosynthesis and inflammation .
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iNOS Inhibition: It downregulates inducible nitric oxide synthase, reducing nitric oxide production during inflammatory responses .
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Cytokine Regulation: The compound suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
Signaling Pathway Intervention
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NF-κB Pathway: 2'-Hydroxy-6'-methoxychalcone inhibits the lipopolysaccharide (LPS)-induced activation of NF-κB, a master regulator of inflammation .
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MAPK Pathway: The compound modulates the mitogen-activated protein kinase pathway, which regulates various cellular processes including inflammation .
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AP-1 Signaling: It suppresses the LPS-induced activation of activator protein-1 (AP-1), another transcription factor involved in inflammatory gene expression .
Cellular Effects
At the cellular level, 2'-Hydroxy-6'-methoxychalcone:
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Reduces the production of inflammatory mediators in macrophages and other immune cells
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Scavenges reactive oxygen species, protecting cells from oxidative damage
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May influence cell cycle progression and apoptosis in cancer cells
Research Applications
Pharmacological Research
2'-Hydroxy-6'-methoxychalcone serves as:
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Lead Compound: A template for developing novel anti-inflammatory agents with improved efficacy and safety profiles
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Research Tool: A molecular probe for studying inflammatory pathways and mechanisms
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Comparative Standard: A reference compound for evaluating the activity of other chalcone derivatives
Medicinal Chemistry
The compound is valuable in medicinal chemistry for:
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Structure-Activity Relationship Studies: Understanding how structural modifications affect biological activities
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Scaffold Development: Serving as a molecular scaffold for designing novel therapeutic agents
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Fragment-Based Drug Design: Providing structural motifs for developing new drug candidates
Future Perspectives
Research Directions
Future research on 2'-Hydroxy-6'-methoxychalcone may focus on:
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Detailed Mechanistic Studies: Further elucidation of the molecular mechanisms underlying its diverse biological activities
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Structure Optimization: Development of derivatives with enhanced potency, selectivity, or pharmacokinetic properties
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Combination Therapies: Investigation of synergistic effects with established therapeutic agents
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Formulation Development: Exploring novel drug delivery systems to improve bioavailability and tissue targeting
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Clinical Studies: Progression toward preclinical and clinical evaluation of therapeutic applications
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